Product packaging for yscJ protein(Cat. No.:CAS No. 142931-12-2)

yscJ protein

Cat. No.: B1179220
CAS No.: 142931-12-2
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Description

The yscJ protein is an essential structural lipoprotein that forms the inner membrane ring of the type III secretion system (T3SS) injectisome in pathogenic Yersinia species . This multi-protein complex, also known as the needle complex, is a critical virulence factor that allows bacteria to translocate effector proteins directly into the cytoplasm of host cells, subverting host cellular functions . As a core component of the T3SS basal body, yscJ assembles together with the protein YscD to form the inner membrane rings (IR1 and IR2), which provide a structural scaffold that spans the bacterial inner membrane and connects to the outer membrane via a neck region . The assembly of the injectisome proceeds in an outside-in order, initiated by the outer membrane secretin YscC, with the proper formation of the YscJ-containing inner rings being a prerequisite for the subsequent assembly of cytosolic components like the ATPase YscN and the C-ring protein YscQ . This protein is highly conserved, with homologs such as MxiJ in Shigella and PrgK in Salmonella, playing analogous roles in their respective T3SSs . Our recombinant this compound is an invaluable tool for researchers studying the molecular architecture and assembly pathway of the type III secretion system, host-pathogen interactions, and the development of novel antimicrobial strategies that target this central virulence mechanism.

Properties

CAS No.

142931-12-2

Molecular Formula

C10H8N2O2

Synonyms

yscJ protein

Origin of Product

United States

Molecular Genetics and Transcriptional/translational Regulation of Yscj

Genetic Locus and Organization of the yscJ Gene

The yscJ gene is strategically located on the large virulence plasmids found in pathogenic Yersinia species. These plasmids, such as pYVe439-80 in Y. enterocolitica and pCD1 in Y. pestis, carry a cluster of genes essential for virulence, including those encoding the T3SS and its secreted effectors. ontosight.aiasm.orgpsu.eduuniprot.orgnih.govasm.orgnih.gov

The yscJ gene resides within a major operon on these virulence plasmids known as the virC operon. asm.orgnih.govvulcanchem.comasm.orgnih.govebi.ac.uk This operon is typically comprised of 13 genes, spanning from yscA to yscM. asm.orgnih.govasm.orgnih.govebi.ac.uk The organization of yscJ within this polycistronic mRNA suggests its co-transcription and coordinated expression with other components of the T3SS basal body and export apparatus. vulcanchem.com For instance, in Y. pestis strain KIM5, the yscJ gene is located on plasmid pCD1 with genomic coordinates spanning nucleotides 42,487 to 43,221. uniprot.org

The genetic linkage of yscJ with other ysc genes in the virC operon underscores its integral role in the assembly of the T3SS structure. vulcanchem.com Mutations in ysc genes within this operon, including yscJ, have been shown to affect the secretion of Yops, highlighting the functional interdependence of these genes. asm.orgnih.govglobalauthorid.com

Below is a simplified representation of the genetic locus and operon organization involving yscJ:

PlasmidOperonGenes Included (Partial List)yscJ Location
pYVe (Y. ent.)virCyscA to yscMWithin operon
pCD1 (Y. pestis)virCyscA to yscMWithin operon

Plasmid-Encoded Virulence Determinants and Associated Operons

The virulence plasmids of pathogenic Yersinia are critical genetic elements that confer the ability to cause disease. Beyond the T3SS components, these plasmids encode a suite of virulence factors, including the Yersinia outer proteins (Yops), which are the primary effectors translocated into host cells, the V antigen (LcrV), and various regulatory proteins that control the expression and activity of the secretion system. asm.orgpsu.edunih.govnih.govresearchgate.net

The genes encoding the T3SS are organized into several operons on the virulence plasmid, including virA, virB, virC, and virG. asm.orgnih.gov The virC operon, containing yscJ, is specifically dedicated to encoding structural components of the T3SS basal body and inner membrane ring. nih.govasm.orgnih.govebi.ac.uk The coordinated expression of genes within these operons is crucial for the efficient and stoichiometric assembly of the multi-component T3SS injectisome. vulcanchem.com

Identification and Characterization of Promoters and Regulatory Sequences

Transcription of the ysc and yop genes, including those within the virC operon where yscJ is located, is tightly regulated. A key transcriptional activator is VirF (also known as LcrF), an AraC-like regulator whose synthesis is also thermoregulated. nih.govasm.orgasm.org VirF exerts positive control over ysc-yop gene expression by binding to specific promoter regions upstream of these genes. asm.org

The regulatory sequences controlling yscJ expression are subject to complex interplay involving temperature and potentially other factors. Temperature-dependent regulation of transcription is thought to involve changes in DNA supercoiling of the virulence plasmid and the action of the histone-like protein YmoA, which may act as a repressor at lower temperatures and be dislodged from promoter regions upon temperature increase. nih.govasm.orgasm.org While many ysc-yop genes are VirF-dependent, some exhibit VirF-independent expression, suggesting additional layers of transcriptional control. asm.org Analysis of the yscJ gene in Y. pestis pCD1 indicates the presence of a GTG start codon. asm.org

Environmental and Host-Derived Transcriptional Control of yscJ Expression

The expression of the Yersinia T3SS and its associated virulence factors, including proteins encoded by the virC operon like YscJ, is highly responsive to environmental signals, particularly temperature and the concentration of extracellular calcium. researchgate.netasm.org This environmental regulation ensures that the energetically costly T3SS is primarily produced and activated under conditions indicative of host infection.

Temperature-Dependent Regulation of Virulence Genes

A critical environmental cue for pathogenic Yersinia is the temperature shift from the external environment to the host body temperature (typically 37°C). Transcription of ysc and yop genes is strongly induced at 37°C. asm.orgresearchgate.netnih.govasm.orgasm.org This thermoregulation is mediated, in part, by the transcriptional activator VirF. nih.govasm.org At lower temperatures, the expression of VirF is repressed, and chromatin structure may also contribute to the repression of ysc-yop transcription. nih.govasm.org Upon entry into a warm-blooded host, the increased temperature leads to increased VirF synthesis and potentially alterations in chromatin structure, relieving repression and activating the transcription of virulence genes, including those in the virC operon. nih.govasm.org

While temperature primarily affects transcription through regulators like VirF, it is important to note that temperature also plays a significant role in the translational regulation of yscJ through RNA thermometers (RNATs), which is discussed in section 2.3. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netplos.org

Calcium-Dependent Induction and Repression Mechanisms

Another key environmental signal regulating the Yersinia T3SS is the concentration of extracellular calcium ions. The expression and activity of the Ysc-Yop system are induced under conditions of low extracellular calcium (typically less than 2.5 mM), particularly at 37°C. asm.orgasm.orgasm.org This phenomenon is known as the low-calcium response (LCR). asm.orgnih.gov

Under low-calcium conditions at 37°C, pathogenic Yersinia species transition from a state of vegetative growth to one characterized by the robust production and secretion of virulence proteins. asm.org Calcium levels are sensed by components of the T3SS itself, and the absence of sufficient extracellular calcium leads to the opening of a molecular gate, allowing for the secretion of regulatory proteins and subsequent full transcriptional activation of the LCR regulon, which includes the ysc and yop genes. asm.org This calcium-dependent regulation, in conjunction with temperature, ensures that the T3SS is fully operational when the bacteria are in a host environment where calcium concentrations are typically lower than in the extracellular milieu.

Post-Transcriptional and Translational Regulatory Mechanisms

Beyond transcriptional control, the expression of YscJ is also subject to regulation at the post-transcriptional and translational levels. A notable mechanism involves RNA thermometers (RNATs). nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netplos.org These are structured RNA elements, often located in the 5'-untranslated region (UTR) or intercistronic regions of mRNA, that change conformation in response to temperature fluctuations. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netplos.org

Studies have identified RNATs upstream of both the yscJ and yscT genes that specifically regulate their translation efficiency. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net At lower temperatures, these RNATs are thought to form structures that sequester the ribosome binding site (Shine-Dalgarno sequence), thereby inhibiting translation initiation. nih.govresearchgate.netresearchgate.netresearchgate.net Upon a temperature increase to 37°C, the RNAT structure melts, exposing the Shine-Dalgarno sequence and allowing ribosomes to bind, thus initiating translation of the yscJ (and yscT) mRNA. nih.govresearchgate.netresearchgate.netresearchgate.net This mechanism provides a layer of translational control that fine-tunes the synthesis of YscJ and other T3SS components in response to host body temperature. The RNAT controlling yscJ has been reported to reside within intercistronic regions, adding complexity to this regulatory mechanism. researchgate.netresearchgate.net Experimental approaches, including reporter gene fusions, in vitro structure probing, and toeprinting assays, have provided evidence supporting this temperature-dependent translational control mediated by RNATs upstream of yscJ and yscT. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netplos.org

Furthermore, YscJ is synthesized as a precursor protein that undergoes processing to become a mature lipoprotein. ontosight.ai The N-terminal region of the YscJ precursor contains a signal sequence with a consensus prolipoprotein signal peptidase recognition/cleavage site (LTG↓C). vulcanchem.comresearchgate.netresearchgate.net This N-terminal domain is crucial for the protein's localization to the inner membrane and contains a lipid anchoring site. vulcanchem.comresearchgate.net While YscJ is an inner membrane lipoprotein anchored via an N-terminal lipid moiety and a C-terminal transmembrane domain, analysis has shown that a significant portion of membrane-localized YscJ may lack N-acylation, the final modification for transport to the outer membrane, yet N-terminal attachment to the inner membrane remains essential for YscJ function. researchgate.net

Role of RNA Thermometers in yscJ Gene Translation

Translational control of yscJ gene expression involves RNA thermometers (RNATs). researchgate.netnih.gov These are temperature-sensitive RNA structures typically located in the 5' untranslated region (UTR) or, in the case of yscJ and yscT, in intercistronic regions of the mRNA. researchgate.netresearchgate.net RNATs function by altering their secondary structure in response to temperature fluctuations. wikipedia.org At lower temperatures, the RNAT structure is stable and sequesters the ribosome binding site (RBS), also known as the Shine-Dalgarno sequence, thereby blocking ribosome access and inhibiting translation initiation. wikipedia.orgbiorxiv.org

As the temperature increases, such as when the bacterium enters a warm-blooded host, the RNAT structure melts or unfolds. wikipedia.orgbiorxiv.org This temperature-induced structural change exposes the RBS, making it accessible to the 30S ribosomal subunit and facilitating the formation of the translation initiation complex. researchgate.netnih.govwikipedia.org This mechanism ensures that the synthesis of essential T3SS components like YscJ is upregulated at host body temperature, coinciding with the conditions required for infection. researchgate.netnih.gov Studies using reporter gene fusions have demonstrated that the upstream regions of yscJ confer translational control, and in vitro methods like structure probing and toeprinting have shown the temperature-induced opening of the Shine-Dalgarno region. researchgate.netnih.gov

Mechanisms of Ribosome Binding and Translational Efficiency Modulation

Translational efficiency, the rate at which mRNA is translated into protein, is significantly influenced by the accessibility of the ribosome binding site to the ribosome. nih.govnih.govwikipedia.org In the context of yscJ, the RNAT directly modulates this accessibility. At low temperatures, the folded RNAT structure physically blocks the ribosome from binding to the Shine-Dalgarno sequence and the start codon, resulting in low translational efficiency. wikipedia.orgbiorxiv.org

Upon temperature increase, the unfolding of the RNAT exposes the RBS, allowing for efficient ribosome binding and subsequent translation initiation. researchgate.netnih.govwikipedia.org The stability of the mRNA secondary structure in the initiation region is inversely correlated with translational efficiency; a more stable structure hinders ribosome binding and reduces protein yield. nih.gov The temperature-dependent structural change of the yscJ RNAT thus acts as a molecular switch, directly modulating the efficiency of YscJ protein synthesis in response to environmental temperature. researchgate.netnih.gov

Genetic Manipulation and Mutagenesis Studies of yscJ

Genetic manipulation techniques, including deletion mutagenesis and site-directed mutagenesis, have been instrumental in understanding the function of the yscJ gene and the this compound in the context of the T3SS and bacterial pathogenesis. wikipedia.orgbritannica.com

Construction and Analysis of yscJ Deletion Mutants

The construction of yscJ deletion mutants involves removing the yscJ gene from the bacterial chromosome or virulence plasmid. researchgate.netresearchgate.net This is typically achieved using techniques that allow for targeted gene inactivation, such as homologous recombination or methods involving PCR products. researchgate.netnih.gov Analysis of these deletion mutants provides insights into the essentiality and specific roles of YscJ.

Studies on yscJ deletion mutants in Yersinia have shown that YscJ is essential for the function of the T3SS. A yscJ deletion strain fails to secrete Yop effector proteins, which are critical for Yersinia pathogenesis. researchgate.netplos.org This highlights the indispensable role of YscJ in the assembly or function of the secretion apparatus. Furthermore, yscJ deletion mutants can exhibit altered phenotypes beyond T3SS function, such as affecting biofilm formation and motility, suggesting potential links or regulatory crosstalk between the T3SS and other cellular processes. nottingham.ac.ukplos.org For instance, deletion of yscJ in Yersinia pseudotuberculosis quorum sensing mutants was shown to restore biofilm formation to wild-type levels, indicating that the T3SS, and specifically YscJ as a component, can influence biofilm development. nottingham.ac.ukplos.org

Table 1: Phenotypes Observed in yscJ Deletion Mutants of Yersinia

Strain BackgroundGenetic ModificationObserved PhenotypeReference
Yersinia pestis KIM8-3002ΔyscJFailure to secrete YopE researchgate.net
Yersinia pseudotuberculosisΔyscJAberrant flagella-mediated motility (hyper-motility) nottingham.ac.uk
Yersinia pseudotuberculosisΔyscJOver-production of flagellin nottingham.ac.uk
Yersinia pseudotuberculosis quorum sensing mutantΔyscJRestoration of biofilm formation nottingham.ac.ukplos.org
Yersinia enterocoliticaΔyscJRequired for export of Yops nih.gov

Site-Directed Mutagenesis for Functional Domain Analysis

Site-directed mutagenesis is a technique used to introduce specific, targeted changes (insertions, deletions, or substitutions) into the DNA sequence of the yscJ gene. nih.govneb.com This allows researchers to alter specific amino acid residues or regions within the this compound to investigate their importance for protein structure, function, localization, or interaction with other T3SS components. nih.govresearchgate.net

By creating mutations in predicted functional domains of YscJ, researchers can analyze the resulting effects on T3SS assembly, Yop secretion, and pathogenesis. For example, mutating residues involved in membrane anchoring or interactions with other inner membrane proteins of the T3SS could reveal the critical domains required for YscJ's structural role in the inner membrane ring. While specific detailed findings on YscJ functional domains analyzed by site-directed mutagenesis were not extensively detailed in the initial search results, the technique is a standard approach for such investigations within T3SS research. researchgate.net

Complementation Assays and Phenotypic Restoration

Complementation assays are performed to confirm that the observed phenotypes in a yscJ deletion mutant are indeed due to the absence of the yscJ gene product. This involves introducing a functional copy of the yscJ gene, typically on a plasmid, back into the deletion mutant strain. researchgate.net If the introduced gene restores the wild-type phenotype (e.g., restores Yop secretion or normal motility/biofilm formation), it confirms that the deleted gene was responsible for the observed defect. researchgate.netnottingham.ac.ukplos.orgmdpi.com

Complementation assays can also be used with modified versions of yscJ, created through site-directed mutagenesis, to assess the functional significance of specific mutations or protein domains. researchgate.netrug.nl For instance, complementing a yscJ deletion mutant with plasmids expressing full-length or truncated versions of YscJ, or versions with specific point mutations, can reveal which parts of the protein are necessary for its function in T3SS assembly and Yop secretion. researchgate.net Studies have shown that complementing a yscJ deletion mutant with a plasmid encoding full-length YscJ can restore Yop secretion. researchgate.netplos.org

Yscj Protein Biogenesis, Processing, and Subcellular Targeting

Lipoprotein Nature and N-terminal Processing of YscJ

YscJ is classified as a lipoprotein, a designation that signifies its modification by lipids through a series of enzymatic steps. This characteristic lipoprotein nature is determined by a specific signal sequence located at its N-terminus, which contains a conserved lipo-box motif.

Signal Peptide Cleavage and Lipo-box Recognition

The biogenesis of YscJ commences with its synthesis as a precursor protein bearing an N-terminal signal peptide. This signal peptide serves as a recognition signal for the bacterial Sec translocation machinery, facilitating the protein's passage across the inner membrane. A defining feature of this signal peptide is the presence of a lipo-box sequence, typically conforming to the pattern Leu-Xaa-Gly-Cys (L-X-G-C). The cysteine residue within this motif is the specific site designated for subsequent lipid attachment. Following its translocation across the inner membrane, the signal peptide is precisely cleaved by a dedicated enzyme known as the lipoprotein signal peptidase (LspA), with the cleavage occurring immediately before the lipid-modified cysteine residue. The presence of the lipo-box and the subsequent cleavage by LspA are definitive indicators of a protein undergoing lipoprotein processing.

Studies focusing on Yersinia pestis YscJ have identified a consensus recognition and cleavage site for prolipoprotein signal peptidase, denoted as LTG↓C, where the arrow signifies the predicted cleavage site. Comparative analysis of amino acid sequences among various members of the YscJ/PrgK protein family has revealed variability in the residues occupying the +2, +3, and +4 positions relative to the cleavage site. This observed diversity hints at potential variations in the processing or localization signals that may exist among homologous proteins in different bacterial species.

Acylation and Membrane Anchoring Mechanisms

Subsequent to the cleavage of the signal peptide, the cysteine residue situated at the +1 position of the newly exposed N-terminus undergoes lipid modification. This modification involves the covalent attachment of a diacylglycerol moiety to the sulfhydryl group of the cysteine. This reaction is catalyzed by the enzyme prolipoprotein diacylglyceryl transferase (Lgt). In many lipoproteins, an additional fatty acid chain is then attached to the N-terminal amino group through the action of lipoprotein N-acyl transferase (Lnt). These sequential lipid modifications collectively generate a lipid anchor, which serves to tether the protein to the bacterial membrane.

Intriguingly, research conducted on Yersinia pestis YscJ has demonstrated that a substantial fraction of the membrane-associated YscJ protein population lacks N-acylation, the final modification typically requisite for directing lipoproteins to the outer membrane via the Lol pathway. This observed incomplete modification pattern suggests the involvement of alternative mechanisms that may either bypass or override the conventional bacterial lipoprotein sorting pathways, thereby ensuring YscJ's retention within the inner membrane. Experimental evidence indicates that the attachment of the N-terminus to the inner membrane is essential for YscJ function, irrespective of the specific amino acid residues present at the +2 or +3 positions.

Inner Membrane Localization and Topological Organization of YscJ

YscJ exhibits a specific and crucial localization to the inner membrane of the bacterium, where it functions as a foundational structural element of the T3SS basal body. Its precise positioning and orientation within the inner membrane are accomplished through a dual-anchoring mechanism.

Anchoring via N-terminal Lipid Moiety and C-terminal Transmembrane Domain

The primary anchor for YscJ to the periplasmic face of the inner membrane is its N-terminal lipid moiety, which is acquired during the lipoprotein processing pathway. In addition to this lipid anchor, YscJ is also equipped with a C-terminal transmembrane (TM) domain. This C-terminal TM domain acts as a secondary anchor, contributing to the stable integration and proper topological organization of YscJ within the inner membrane. This dual anchoring strategy is vital for maintaining YscJ's stable position, which is a prerequisite for its structural role in the T3SS basal body.

Experimental investigations have explored the relative contributions of these anchoring mechanisms to YscJ's localization. While the N-terminal lipid modification is demonstrably crucial for its association with the inner membrane, studies in Yersinia pestis indicated that the C-terminal domain and its associated TM domain were not strictly indispensable for inner membrane localization. This suggests that the N-terminal lipid anchor plays the predominant role in the initial targeting and membrane association, with the C-terminal TM domain likely providing additional stability and contributing to the precise orientation of the protein within the inner membrane.

Identification of Specific Domains Essential for Inner Membrane Association

Research has pinpointed the N-terminal domain of YscJ, specifically the region encompassing amino acids +1 to +61 in Yersinia pestis, as being essential for its correct inner membrane localization. This domain is hypothesized to contain specific sequence determinants that guide the protein to its appropriate cellular compartment. Experimental studies involving deletions within this N-terminal region have underscored its critical importance for proper YscJ localization.

Despite the essentiality of the N-terminal domain for localization, the precise molecular mechanism of N-terminal attachment to the inner membrane appears to exhibit some degree of flexibility concerning YscJ function. Studies have shown that the secretion signal and lipo-box of YscJ can be functionally substituted by the first transmembrane domain of YscV, another inner membrane protein component of the T3SS. This finding suggests that while stable attachment to the inner membrane is a functional requirement, the specific molecular details of how this N-terminal anchoring is achieved may be adaptable, provided that the protein is correctly positioned for its role in T3SS assembly.

Assembly and Integration into the Type III Secretion Basal Body

YscJ functions as a fundamental structural constituent of the T3SS basal body, specifically participating in the formation of the inner membrane ring, also referred to as the MS ring, in collaboration with the protein YscD. This ring structure serves as a critical platform for the sequential assembly of other components of the T3SS apparatus.

The assembly of the T3SS basal body is understood to be a highly ordered, stepwise process. In Yersinia, the assembly is initiated by the outer membrane ring protein, YscC. Following the assembly of YscC, the inner membrane protein YscD is recruited and is believed to establish a connection between the outer and inner membrane rings. Subsequently, YscD facilitates the recruitment of YscJ, which then undergoes oligomerization to complete the formation of the MS ring structure within the inner membrane. This sequential assembly pathway is supported by experimental evidence suggesting a stepwise order of YscC, followed by YscD, and then YscJ.

The interaction between YscJ and YscD is of significant importance for the structural integrity and functional capacity of the T3SS apparatus, forming a complex that spans the periplasmic and cytoplasmic spaces. YscD is proposed to act as a crucial link between YscC in the outer membrane and YscJ in the inner membrane, thereby facilitating the coordinated assembly of these components into a stable structure. The YscD-YscJ interaction represents a key junction within the T3SS, physically connecting the outer membrane complex with the inner membrane and cytoplasmic elements.

Domain Organization and Functional Regions of YscJ

Based on available research data, the this compound exhibits a distinct modular organization that dictates its function and localization within the bacterial cell.

Domain/RegionPositionFunctionKey Characteristics
N-terminal Secretion SignalN-terminalDirects translocation across the inner membrane via the Sec machinery.Contains a conserved lipo-box motif (LTG↓C) for lipid modification and signal peptide cleavage.
Lipo-boxN-terminalSite for diacylglycerol attachment (lipid modification).Contains the cysteine residue that is lipidated.
N-terminal DomainApprox. +1 to +61Crucial for inner membrane localization.Contains specific sequence elements that guide the protein to the inner membrane.
Periplasmic DomainApprox. +19 to ~200Involved in interactions with other T3SS components, notably YscD.Predicted to be a significant portion of the protein located in the periplasm after lipid modification.
C-terminal Transmembrane DomainC-terminalServes as a secondary anchor to the inner membrane.Provides additional stability and contributes to the protein's topology within the membrane.

Note: Amino acid positions are approximate and may vary slightly depending on the specific Yersinia species and the numbering convention used for the mature protein.

Table of Mentioned Compounds and PubChem CIDs

Stepwise Incorporation into the Injectisome Membrane Rings

The assembly of the T3SS injectisome is a complex, multi-step process involving the hierarchical recruitment and incorporation of numerous protein components. In Yersinia, the assembly of the injectisome basal body, which spans the bacterial inner and outer membranes, follows an "outside-in" order. vulcanchem.comnih.govfrontiersin.orgnih.gov This process is initiated by the formation of the secretin ring, composed of YscC, in the outer membrane. vulcanchem.comnih.gov Following the assembly of the YscC ring, the inner membrane components begin to assemble. nih.gov

YscJ is incorporated into the inner membrane ring structure alongside YscD. vulcanchem.comnih.govnih.govresearchgate.netelifesciences.orgutoronto.caoup.com The incorporation of YscJ into this ring structure is not an independent event but rather occurs in a stepwise manner that is dependent on the prior assembly of other components. vulcanchem.comnih.gov Specifically, YscD attaches to the pre-assembled YscC ring in the outer membrane. nih.gov This interaction between YscC and YscD is crucial as it then facilitates the subsequent recruitment and attachment of YscJ monomers. vulcanchem.comnih.gov YscJ then oligomerizes to complete the formation of the inner membrane ring, also referred to as the MS ring in some contexts due to homology with flagellar structures. frontiersin.orgroyalsocietypublishing.org This stepwise incorporation ensures the proper structural integrity and spatial organization of the injectisome basal body, creating a continuous channel through the bacterial envelope. frontiersin.org

Dependence on Other Scaffold Proteins for Proper Localization

The proper localization and assembly of YscJ into the inner membrane ring are highly dependent on the presence and interaction of other scaffold proteins within the injectisome structure. nih.govvulcanchem.com As highlighted in the stepwise incorporation, YscD plays a critical role in the localization and assembly of YscJ. vulcanchem.comnih.govnih.gov YscD acts as a connector protein, bridging the outer membrane secretin ring formed by YscC and the inner membrane ring formed by YscJ. vulcanchem.comnih.gov Co-immunoprecipitation experiments have demonstrated that YscJ requires YscD to become attached to YscC, underscoring the essential nature of the YscD-mediated link for YscJ's proper positioning within the developing injectisome structure. nih.gov

Structural Architecture and Oligomerization of Yscj Protein

Primary Sequence Analysis and Conservation of YscJ Family Proteins

Proteins within the YscJ family exhibit notable conservation, reflecting their essential and shared role in the assembly of the T3SS.

Sequence Homology within YscJ/PrgK Family Members

YscJ is a member of the YscJ/PrgK family, which also includes proteins like EscJ from Escherichia coli and PrgK from Salmonella typhimurium. These proteins share a low level of sequence similarity, which is presumably due to the evolutionary relationship between the type III secretion system and the bacterial flagellar biosynthetic pathway. ebi.ac.uk Despite the sequence diversity, these proteins maintain a conserved structural motif critical for ring formation. nih.govpnas.org An amino-acid sequence alignment of various YscJ/PrgK family members reveals diversity in specific positions, such as the +2, +3, and +4 positions following the predicted prolipoprotein signal peptidase cleavage site. researchgate.net

Identification of Conserved Structural Motifs and Domains

Despite sequence variations, YscJ family proteins share a conserved structural motif that is essential for the assembly of the T3SS multiring basal body. This motif is described as a wedge-shaped structure comprising two α-helices folded against a β-sheet. nih.gov This conserved fold mediates inter-subunit interactions, enabling the assembly into a symmetrical ring structure. nih.gov The striking similarity in fold and architecture among EscJ, PrgH, and EscC suggests that this wedge-shaped fold provides a common ring-building motif for the assembly of the variably sized inner and outer membrane rings characteristic of the T3SS. nih.gov YscJ is also described as a lipoprotein, anchored to the periplasmic face of the inner membrane via an N-terminal lipid moiety and a C-terminal transmembrane domain. researchgate.netresearchgate.net InterPro entry IPR043427 describes Lipoprotein YscJ/Flagellar M-ring protein, highlighting its relation to the flagellar M-ring protein (FliF) and its lipoprotein nature. ebi.ac.uk

Elucidation of YscJ Higher-Order Structure and Ring Formation

Understanding the higher-order structure of YscJ is crucial for comprehending its function as a structural platform for T3SS assembly.

Crystal Structure Determination of YscJ Orthologs (e.g., EscJ)

The crystal structure of EscJ from enteropathogenic Escherichia coli (EPEC), a member of the YscJ/PrgK family, has been determined at a resolution of 1.8 Å. nih.govnih.govrcsb.org This structure, with PDB entry 1yj7, provided significant insights into the molecular architecture of this protein family. nih.govnih.govrcsb.orgresearchgate.netresearchgate.net The asymmetric unit of the EscJ crystals contains a tetramer. nih.govresearchgate.net

Oligomeric State and Proposed 24-Subunit Ring Superstructure

Crystal packing analysis and molecular modeling of EscJ suggest that it can form a large 24-subunit ring superstructure. nih.govnih.govrcsb.orgresearchgate.netfrontiersin.org This proposed ring structure is approximately 170 Å in diameter and 5.2 nm in height. nih.govfrontiersin.org Electron microscopy, labeling, and mass spectrometry studies on the orthologous Salmonella typhimurium PrgK within the assembled T3SS support the stoichiometry, membrane association, and surface accessibility of this modeled ring. nih.govrcsb.org The formation of this 24-mer ring represents one of the earliest events in T3SS assembly. nih.govrcsb.org Computational protocols have been developed to predict the structure of symmetrical protein assemblies, and using the crystal structure of EscJ, modeling has supported the formation of a 24-membered ring as having the lowest energy compared to other oligomerization states ranging from 21 to 25 monomers. nih.govpnas.org

In Situ Structural Analysis of YscJ within the Injectisome

In situ structural analysis provides a view of YscJ within its native context as part of the assembled injectisome. The YscJ protein forms the lower double-ring that extends into the inner membrane of the bacterium. elifesciences.org This ring, composed of a lipoprotein like YscJ, PrgK, or MxiJ, is proposed to form a 24-subunit structure. elifesciences.org Within the injectisome, the YscJ ring is positioned on the periplasmic face of the inner membrane and is anchored by an N-terminal lipidation and a C-terminal transmembrane helix. nih.govresearchgate.netresearchgate.net In Yersinia enterocolitica, the assembly of the YscDJ ring involves interactions between the first periplasmic domain of YscD and the C-terminal domain of YscJ. elifesciences.org Cryo-electron tomography (cryo-ET) studies have provided three-dimensional structures of injectisomes in situ, allowing for the visualization and analysis of components like YscJ within intact bacterial cells. researchgate.netelifesciences.orgwindows.net

Cryo-Electron Microscopy and Tomography of Basal Body Components

Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have been instrumental in visualizing the intricate architecture of the T3SS basal body in situ, providing crucial context for the arrangement of its components, including the YscJ ring. nih.govelifesciences.orgresearchgate.netasm.orgcore.ac.uk These techniques allow for the three-dimensional reconstruction of the injectisome within the native bacterial environment, revealing the spatial organization of the different rings that constitute the basal body.

Integration of Structural Data with Molecular Modeling

To overcome the limitations in resolution of cryo-EM/ET for visualizing individual subunits and to gain a more detailed understanding of the YscJ ring structure, experimental structural data is integrated with molecular modeling techniques. utoronto.canih.govnih.govelifesciences.org

Crystal structures of YscJ homologs, such as the 1.8-A resolution structure of EPEC EscJ, provide atomic-level details of the individual protein subunit. nih.gov This crystallographic information serves as a template for homology modeling of YscJ from other bacterial species. nih.govelifesciences.org Molecular modeling techniques are then employed to assemble these individual subunits into higher-order oligomeric structures, such as the predicted 24-subunit ring. utoronto.canih.govelifesciences.org

The resulting atomic models of the YscJ ring are then fitted into the lower-resolution cryo-EM or cryo-ET density maps of the T3SS basal body. utoronto.canih.govelifesciences.org This integration process helps to validate the proposed oligomeric state and arrangement of subunits and provides a more complete pseudo-atomic model of the inner membrane rings within the context of the entire basal body structure. elifesciences.org Molecular simulations and optimization protocols, sometimes based on methods like swarm intelligence, are used to refine these models, ensuring they are consistent with experimental restraints from cryo-EM maps and other data like cross-linking studies of homologous proteins. elifesciences.org This combined approach allows researchers to bridge the resolution gap between high-resolution crystal structures of individual components and lower-resolution images of the entire complex.

Conformational Dynamics and Flexibility of this compound within the T3SS

The T3SS basal body is not a rigid structure; it exhibits conformational dynamics and flexibility, which are important for its function, particularly in adapting to variations in the periplasmic space between the inner and outer bacterial membranes. elifesciences.orgresearchgate.netasm.org Studies using in situ electron tomography have demonstrated that the basal body can stretch or undergo length adaptations in response to changes in the distance between the bacterial membranes. elifesciences.orgasm.org

Protein Protein Interaction Network and Assembly Dynamics

Direct and Indirect Interactions within the T3SS Membrane Rings

YscJ is a fundamental building block of the inner membrane (IM) ring, also known as the MS ring, of the T3SS basal body. Its interactions within this region are crucial for establishing the structural scaffold of the injectisome.

YscJ directly associates with the inner membrane protein YscD to form the MS ring. genedenovo.comnih.govgoogleapis.comwikipedia.orgunal.edu.conih.govnih.govnih.govnih.gov YscD is proposed to participate in MS ring formation and potentially connect the rings in the two bacterial membranes. genedenovo.com Research indicates that YscD recruits YscJ, which then oligomerizes to complete the MS ring structure. nih.govunal.edu.co Co-immunoprecipitation experiments support a stepwise assembly model where YscD attaches to the outer membrane protein YscC, followed by the attachment of YscJ to YscD to complete the inner membrane ring structure. googleapis.comrcsb.orgnih.gov The periplasmic domain of YscD has been shown to interact with the periplasmic domain of YscJ. wikipedia.orgnih.gov

The assembly of the Yersinia injectisome is initiated by the formation of the YscC secretin ring in the outer membrane. googleapis.comrcsb.orgnih.govnih.gov The proper assembly of YscD requires the presence of YscC. googleapis.comrcsb.orgnih.gov Subsequently, the assembly of YscJ is dependent on the presence of YscD and, indirectly, on YscC. googleapis.comnih.gov The absence of any of these membrane ring proteins (YscC, YscD, or YscJ) has been shown to abolish the formation of the cytoplasmic C-ring, highlighting their essential, interdependent roles in initiating and facilitating downstream assembly events. nih.govnih.gov

Role in Recruiting and Scaffolding Cytoplasmic T3SS Components

Beyond its role in forming the MS ring, YscJ, as part of the completed membrane ring structure, is essential for the recruitment and scaffolding of various cytoplasmic components of the T3SS, including the export apparatus and the ATPase complex.

YscJ is located within the inner ring of the T3SS basal body along with the export apparatus proteins YscR, YscS, YscT, YscU, and YscV. nih.gov These export apparatus proteins are crucial for recognizing and translocating secretion substrates. nih.gov While the export apparatus proteins assemble independently, they are subsequently recruited to the MS ring, which is composed of YscJ and YscD. unal.edu.co This indicates a functional association where the MS ring provides a docking site for the export apparatus. YscJ has been noted as interacting with the export apparatus. youtube.com

The ATPase complex, consisting of YscN (the ATPase), YscK, and YscL, and the C-ring, formed by YscQ, assemble on the cytosolic side of the basal body after the membrane rings (including the YscJ-containing MS ring) are in place. nih.govgoogleapis.comunal.edu.conih.govnih.govnih.gov The assembly of this cytosolic complex requires the presence of all its components: YscN, YscK, YscL, and YscQ. googleapis.comnih.govnih.govnih.gov YscQ is thought to form a platform at the cytoplasm-inner membrane interface that facilitates the recruitment of other proteins, including the ATPase complex. genedenovo.comgoogleapis.comnih.gov The assembly of YscN, the ATPase, requires the presence of the membrane ring components YscC and YscJ, as well as the cytosolic components YscK, YscL, and YscQ. nih.govuniprot.org This demonstrates that the assembled membrane rings, containing YscJ, are necessary for the proper localization and assembly of the cytosolic machinery.

Hierarchical Assembly Order of the Yersinia Injectisome

Studies on the assembly of the Yersinia injectisome have revealed a distinct hierarchical and directional process, often described as an "outside-in" assembly. googleapis.comrcsb.orgnih.govnih.gov The formation is initiated by the oligomerization of YscC in the outer membrane, forming the OM ring. googleapis.comrcsb.orgnih.govnih.gov This is followed by the attachment of YscD to the pre-assembled YscC ring. googleapis.comrcsb.orgnih.govnih.gov Subsequently, YscJ is recruited by YscD and oligomerizes to complete the inner membrane MS ring. googleapis.comrcsb.orgnih.govnih.gov The completion of these membrane-embedded ring structures, which include YscJ as a key component of the MS ring, is a prerequisite for the assembly of the cytosolic components. googleapis.comnih.govnih.gov The export apparatus proteins assemble independently before being recruited to the MS ring. unal.edu.co The ATPase complex (YscNKL) and the C-ring (YscQ) then assemble together on the cytoplasmic face, requiring the presence of the membrane rings (YscCDJ) for their proper localization and formation. googleapis.comnih.govnih.govnih.gov

The following table summarizes key interactions and assembly dependencies involving YscJ:

ProteinInteracts Directly WithRequired For Assembly OfNotes
YscJYscDMS Ring, C-ring, ATPase ComplexComponent of the Inner Membrane (MS) Ring

Detailed Research Findings on YscJ Interactions and Assembly

Research utilizing techniques such as fluorescence microscopy and co-immunoprecipitation has provided detailed insights into the assembly process. Studies tracking fluorescently tagged injectisome components in Yersinia enterocolitica demonstrated that YscC assembles independently, YscD assembly requires YscC, and YscJ assembly requires both YscC and YscD. googleapis.comrcsb.orgnih.gov The formation of fluorescent foci for cytoplasmic components like YscQ (C-ring) and YscN (ATPase) was abolished in the absence of any of the membrane ring proteins (YscC, YscD, or YscJ), confirming the foundational role of the membrane rings in recruiting and scaffolding the cytosolic machinery. nih.govnih.gov

The recruitment of the export apparatus (YscRSTUV) to the MS ring (YscJ-YscD) represents a crucial step where independently assembled substructures converge. unal.edu.co While direct binding partners of YscJ within the export apparatus are not explicitly detailed in the search results, the spatial arrangement and assembly hierarchy indicate a functional interaction where the MS ring serves as an anchoring point.

The association of the ATPase complex and C-ring with the membrane rings is also mediated through specific interactions. YscQ, the C-ring component, forms a platform that interacts with the ATPase complex components (YscN, YscK, YscL) and is recruited to the inner membrane interface after the MS ring is formed. genedenovo.comgoogleapis.comnih.gov The requirement of YscJ for the assembly of the YscN-YscK-YscL-YscQ complex underscores the central organizing role of the MS ring in building the complete basal body structure. nih.govuniprot.org

Compound Names and Corresponding Identifiers

"Outside-in" Model of Injectisome Assembly (YscC → YscD → YscJ)

Research, particularly in Yersinia enterocolitica, has provided significant insight into the sequential assembly of the injectisome's membrane-embedded structures. The "outside-in" model proposes that the assembly is initiated at the outer membrane (OM) and proceeds inwards towards the IM. royalsocietypublishing.orgnih.govresearchgate.net

This model suggests the following assembly pathway:

Formation of the secretin ring (YscC) in the outer membrane. royalsocietypublishing.orgnih.govresearchgate.net YscC assembly can occur independently of other structural proteins, requiring only its pilotin protein. nih.gov

Association of the inner membrane protein YscD with the pre-formed YscC ring. royalsocietypublishing.orgnih.govresearchgate.net The formation of YscD foci requires the presence of YscC but not YscJ. nih.gov

Recruitment of YscJ monomers to associate with YscD, completing the formation of the inner membrane ring, also known as the MS ring (composed of YscD and YscJ). royalsocietypublishing.orgnih.govresearchgate.net Co-immunoprecipitation experiments have supported this step-wise assembly order, showing that YscJ requires YscD to attach to YscC. nih.govnih.govcapes.gov.brh1.co

This outside-in assembly order, demonstrated through epistasis experiments and co-immunoprecipitation studies, highlights YscD as a key connector between the OM secretin ring (YscC) and the IM ring component YscJ. nih.govcapes.gov.brh1.co

Epistatic Studies on T3SS Protein Assembly Pathways

Epistasis experiments have been instrumental in deciphering the order of protein assembly within the T3SS injectisome. By examining the phenotypic effects of mutations in different injectisome components, researchers can infer the hierarchical relationships in their assembly pathway. Studies using fluorescent protein fusions to injectisome components like YscC, YscD, YscN, and YscQ in Yersinia enterocolitica have provided direct evidence for the "outside-in" model. nih.govnih.govcapes.gov.brh1.co

These studies showed that YscC could form foci (indicating assembly) even in the absence of other structural proteins. nih.govnih.govcapes.gov.brh1.co YscD focus formation, however, was dependent on the presence of YscC but not YscJ. nih.govnih.govcapes.gov.brh1.co This epistatic relationship supports the model where YscC assembly precedes YscD assembly, which in turn precedes or is required for YscJ incorporation into the growing structure. nih.govnih.govcapes.gov.brh1.co The completion of the membrane rings (YscC, YscD, YscJ) then allows for the subsequent assembly of cytosolic components like the ATPase (YscN) and the C ring (YscQ). nih.govnih.govcapes.gov.brh1.co

Methodologies for Investigating YscJ Protein Interactions

Understanding the protein interaction network involving YscJ is crucial for elucidating its role in injectisome assembly and function. Various methodologies have been employed to investigate these interactions.

Co-immunoprecipitation and Affinity Purification Coupled to Mass Spectrometry

Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in complex mixtures. creative-proteomics.comresearchgate.netlabinsights.nl It relies on using a specific antibody to isolate a target protein (bait) and any proteins (prey) that are physically bound to it under physiological conditions. researchgate.netlabinsights.nl

When coupled with mass spectrometry (MS), Co-IP (Co-IP-MS) or more broadly, affinity purification coupled to mass spectrometry (AP-MS), becomes a powerful method for identifying and characterizing protein interaction partners, including those of YscJ. creative-proteomics.comresearchgate.netcnjournals.comebi.ac.ukfrontiersin.orgnih.govnih.govnih.govnih.gov AP-MS involves immobilizing a protein of interest (bait) on a matrix and using it to capture interacting proteins from a mixture. ebi.ac.uk The captured proteins are then identified using mass spectrometry techniques like LC-MS/MS. researchgate.netebi.ac.uk

Studies investigating the assembly of the Yersinia injectisome have utilized co-immunoprecipitation experiments to corroborate the "outside-in" assembly model and the interactions between YscC, YscD, and YscJ. nih.govnih.govcapes.gov.brh1.co AP-MS allows for the identification of proteins associated with a specific bait protein, providing a comprehensive view of its interaction network. cnjournals.comebi.ac.ukfrontiersin.orgnih.govnih.gov This approach can detect protein complexes and has the potential to examine interactions among multiple proteins. ebi.ac.uk

Yeast Two-Hybrid and Other Genetic Interaction Screens

The yeast two-hybrid (Y2H) system is a widely used genetic method for detecting binary protein-protein interactions. researchgate.netdntb.gov.uanih.govnih.govsingerinstruments.com It is based on reconstituting a functional transcription factor when two proteins of interest (one fused to a DNA-binding domain and the other to an activation domain) interact, leading to the expression of a reporter gene. nih.govnih.govsingerinstruments.com

Y2H screens can be performed to test interactions between two specific proteins or to screen a protein (bait) against a library of other proteins (prey) to identify novel interaction partners. nih.govnih.govsingerinstruments.com This high-throughput capability makes it valuable for mapping protein interaction networks. frontiersin.orgnih.govsingerinstruments.com While Y2H is a powerful tool, it is important to note that it is an in vitro assay that may not always reflect interactions occurring in the native cellular context. labinsights.nlfrontiersin.org

Genetic interaction screens, including Y2H, have been applied to study the protein interaction network of T3SS components in Yersinia pestis. dntb.gov.uaplos.orgsemanticscholar.org These studies have identified interactions between various T3SS proteins, contributing to the understanding of the complex assembly and regulation of the injectisome. plos.orgsemanticscholar.org For example, Y2H has been used to demonstrate reciprocal interactions between components like YscX and YscY, which interact with the inner membrane export apparatus component YscV. frontiersin.orgnih.gov

Functional Mechanisms of Yscj Protein in Type Iii Secretion

Contribution to the Formation of the Inner Membrane Translocation Channel

The YscJ protein is a primary building block of the inner membrane ring, often referred to as the MS ring, of the T3SS basal body. nih.govnih.gov This ring structure is embedded in the bacterial inner membrane and serves as the foundation for the entire injectisome. The assembly of multiple YscJ subunits into a stable, ring-shaped platform is a critical first step in the biogenesis of the secretion apparatus. nih.gov

The YscJ ring creates a specialized patch within the inner membrane, which is essential for the recruitment and organization of other key T3SS components that form the export apparatus. nih.govnih.gov These include the highly conserved inner membrane proteins SctR, SctS, SctT, SctU (YscU), and SctV. nih.gov While YscJ itself does not form the translocation pore, its role in scaffolding the export apparatus proteins is crucial for creating a functional channel through which effector proteins can pass from the bacterial cytoplasm to the base of the needle complex. The proper formation of the YscJ ring ensures the correct stoichiometry and spatial arrangement of the export apparatus components, which are thought to form the actual conduit for protein translocation across the inner membrane. nih.govnih.gov

Key Proteins in the Yersinia T3SS Inner Membrane Complex
ProteinPrimary FunctionInteraction with YscJ
YscJForms the inner membrane (MS) ring.-
YscDParticipates in connecting the inner and outer membrane rings.Contributes to the stability and assembly of the inner membrane ring complex.
YscR, YscS, YscT, YscU, YscVComponents of the export apparatus.Recruited to the inner membrane by the YscJ ring.

Facilitation of Effector Protein Export and Secretion

The role of YscJ in facilitating effector protein export is indirect yet fundamental. A properly assembled injectisome is a prerequisite for the secretion of any substrate, and the YscJ ring is the cornerstone of this assembly. Without a stable YscJ-containing basal body, the subsequent components of the T3SS, including the inner rod, the needle, and the translocation pore, cannot be correctly assembled. nih.gov

The secretion process is an energy-dependent process, driven by an ATPase complex located at the cytoplasmic face of the basal body. nih.gov This ATPase, YscN in Yersinia, associates with the cytoplasmic components of the injectisome that are anchored by the inner membrane ring. The stable platform provided by the YscJ ring is therefore essential for the proper docking and function of the ATPase, which provides the energy for the unfolding and translocation of effector proteins. nih.govnih.gov Chaperone proteins bind to effectors in the bacterial cytoplasm and target them to the secretion apparatus. mdpi.com The organized structure of the export apparatus, scaffolded by YscJ, is critical for recognizing and engaging these chaperone-effector complexes, initiating the secretion process. mdpi.com

Interplay with Substrate Specificity Switch Mechanisms (e.g., YscU, YscP)

The T3SS exhibits a hierarchical secretion mechanism, where early substrates (components of the injectisome itself, like the needle and rod proteins) are secreted before the late substrates (effector proteins). nih.gov This switch in substrate specificity is a tightly regulated process governed by key proteins, including YscU and YscP in Yersinia. nih.govnih.gov YscP acts as a molecular ruler that determines the length of the needle filament, and YscU is an inner membrane protein with a cytoplasmic domain that is crucial for the switch. nih.govnih.gov

While YscJ does not directly participate in the enzymatic or signaling activities of the substrate specificity switch, its structural role is paramount. The proper assembly of the YscJ ring is necessary for the correct positioning and function of YscU within the export apparatus. nih.gov Genetic studies have shown that mutations in YscU can affect the secretion hierarchy. nih.govnih.gov The interplay between YscJ, YscU, and YscP is therefore a functional one; the structural integrity of the YscJ-dependent basal body is required for the proper functioning of the YscU/YscP-mediated regulatory switch. The completion of the needle structure, a process initiated from the YscJ-containing base, is the signal that triggers the switch from secreting needle components to secreting effector proteins. nih.govnih.gov This signaling is thought to be transmitted through the inner rod protein, YscI, whose export is regulated by YscP and YscU. nih.gov

Proteins Involved in Substrate Specificity Switching in Yersinia T3SS
ProteinRole in Substrate SwitchingFunctional Relationship to YscJ
YscJProvides the structural foundation for the export apparatus.Essential for the proper assembly and positioning of YscU.
YscUInner membrane component of the export apparatus that is critical for the switch.Its function is dependent on the integrity of the YscJ-scaffolded basal body.
YscPActs as a molecular ruler to control needle length and signals the switch.Its function is contingent on the proper assembly of the needle, which originates from the YscJ-containing base.
YscIInner rod protein whose secretion is regulated by YscP and YscU to control the switch.Assembles within the channel supported by the YscJ ring.

Role in Needle Complex Elongation and Overall Injectisome Function

The needle complex of the injectisome is a hollow filament, primarily composed of polymerized YscF protein subunits, that extends from the bacterial surface to the host cell membrane. nih.gov The elongation of this needle occurs via the addition of YscF monomers at the distal tip. This process requires the secretion of YscF through the central channel of the growing needle.

Biological Significance and Pathogenic Implications of Yscj Protein

Essentiality of YscJ for Bacterial Virulence and Disease Progression

The YscJ protein is considered essential for the proper functioning of the T3SS in Yersinia species, and consequently, for their virulence and the progression of diseases they cause psu.eduapsnet.org. The T3SS acts as a direct conduit for delivering bacterial effector proteins, known as Yops (Yersinia Outer Proteins) in Yersinia, into the host cell cytosol nih.govcapes.gov.brasm.org. These injected Yops interfere with host signal transduction pathways, immune responses, and cytoskeletal dynamics, thereby facilitating bacterial evasion of host defenses and promoting infection nih.govcapes.gov.brnih.govresearchgate.net.

Research has demonstrated that YscJ is an integral part of the inner membrane ring structure of the T3SS injectisome nih.govpsu.eduebi.ac.ukplos.org. The assembly of the T3SS apparatus in Yersinia begins with the formation of the secretin ring in the outer membrane, followed by the construction of the inner membrane ring, which includes YscD and the lipoprotein YscJ plos.org. This sequential assembly highlights the critical structural role of YscJ in building a functional secretion channel that spans the bacterial inner membrane, periplasmic space, and outer membrane.

Studies involving mutations in genes encoding T3SS components, including those forming the inner membrane ring, have shown that these mutations can severely impair or abolish the ability of bacteria to inject effector proteins into host cells psu.edunih.gov. The requirement of YscJ for the secretion of Yop proteins underscores its essentiality for Yersinia pathogenesis psu.eduapsnet.org. Without a functional T3SS, the bacteria are unable to deliver the virulence factors necessary to subvert host cellular functions, leading to a significant reduction or complete loss of virulence and an inability to establish or maintain infection effectively nih.govnih.gov.

Impact of yscJ Mutations on Bacterial Colonization and Host Cell Interaction

Mutations in the yscJ gene are expected to have a profound impact on bacterial colonization and interaction with host cells, primarily due to the essential role of YscJ in the T3SS. While direct studies focusing solely on the effect of yscJ mutations on initial bacterial adhesion or colonization efficiency were not specifically detailed, the established function of YscJ within the T3SS provides strong evidence for its indirect but critical influence on these processes.

Bacterial colonization of host tissues often involves an initial phase of adhesion to host cell surfaces mdpi.commdpi.com. Following adhesion, pathogenic bacteria frequently utilize specialized secretion systems, such as the T3SS, to inject virulence factors that manipulate the host cell environment to favor bacterial survival and proliferation nih.govcapes.gov.brnih.govresearchgate.netmdpi.com. The T3SS is often activated upon contact between the bacterium and the host cell membrane, suggesting a close link between host cell interaction and the function of the secretion system nih.govebi.ac.ukebi.ac.ukdiva-portal.org.

Given that YscJ is an essential structural component of the T3SS apparatus required for the secretion of effector proteins psu.eduplos.orgapsnet.org, a mutation in yscJ would render the T3SS non-functional. A non-functional T3SS would prevent the delivery of crucial virulence factors that manipulate host cell processes, such as inducing cytoskeletal rearrangements necessary for invasion or modulating immune responses nih.govpsu.edunih.gov. The inability to inject these effectors would severely compromise the bacterium's capacity to effectively interact with, survive within, and proliferate in the host environment after initial contact.

Research on other T3SS components has shown that mutations can lead to a diminished ability to induce membrane ruffling or invade host cells, phenotypes directly related to the manipulation of host cell processes by injected effectors nih.gov. Therefore, a yscJ mutation would likely result in similar deficiencies in host cell manipulation, significantly impairing the bacterium's ability to establish a successful infection and colonize host tissues effectively. The dependency of virulence factor delivery on a functional this compound highlights its indirect but vital role in the complex interplay between pathogenic bacteria and their hosts during colonization and infection.

Comparative Analysis of YscJ Function in Different Pathogenic Bacteria

The this compound belongs to a conserved family of proteins found in the T3SS of a wide range of Gram-negative bacterial pathogens, infecting both animals and plants nih.govebi.ac.ukebi.ac.uk. This conservation reflects the fundamental importance of this protein family in the structure and function of the T3SS across diverse bacterial species. Homologs of YscJ are found in various pathogens, including PrgK and SsaJ in Salmonella, MxiJ in Shigella, NolT in Rhizobium, and HrcJ in Erwinia ebi.ac.ukebi.ac.uk. These proteins are also lipoproteins and function as components of the inner membrane ring of their respective T3SS apparatuses researchgate.netebi.ac.uk.

Comparative sequence analyses have revealed that components of the membrane-spanning core apparatus of translocation-associated T3SSs, including the YscJ family (often referred to as the SctJ family), are conserved among plant and animal pathogens nih.gov. This suggests a shared architectural plan for the T3SS machinery across different bacterial species, despite the diversity of their hosts and the specific diseases they cause.

Interestingly, proteins in the YscJ family share sequence similarity with FliF, the major protein of the M-ring in the bacterial flagellar basal body capes.gov.brebi.ac.ukebi.ac.uk. This homology supports the hypothesis that T3SSs evolved from flagellar biosynthesis systems, as both systems involve the formation of oligomeric membrane-embedded ring structures that facilitate protein export capes.gov.brebi.ac.uk.

While the core structural components like YscJ and its homologs are conserved, the specific effector proteins secreted by the T3SS can vary significantly between different bacterial species nih.govcapes.gov.br. This diversity in effector repertoires accounts for the distinct pathogenesis strategies and host specificities observed among different pathogens that utilize a T3SS nih.govcapes.gov.br.

Evolutionary Dynamics and Comparative Genomics of the Yscj Protein Family

Phylogenomic Analysis of YscJ/PrgK Homologs Across Diverse Species

Phylogenomic analysis, which leverages whole-genome data to infer evolutionary relationships, has been instrumental in classifying the YscJ/PrgK family of proteins. These analyses construct phylogenetic trees based on the concatenated sequences of core proteins, providing a high-resolution view of the evolutionary history of these homologs across a wide range of bacterial species.

Detailed research findings from phylogenomic studies have enabled the reclassification of bacterial genera and species based on the genomic data of T3SS components, including YscJ/PrgK. These studies reveal that the evolutionary trajectory of these proteins is marked by both vertical inheritance and significant instances of lateral gene movement.

Table 1: Key Parameters in Phylogenomic Analysis of YscJ/PrgK Homologs

Parameter Description Relevance to YscJ/PrgK Analysis
Core Proteome The set of proteins shared by all or a defined subset of organisms. Used to construct robust phylogenetic trees that reflect the overall evolutionary history of the bacteria harboring YscJ/PrgK.
Concatenated Sequences Multiple protein sequences are joined end-to-end to create a super-alignment. Increases the phylogenetic signal, providing better resolution in the phylogenetic tree of YscJ/PrgK homologs.
Average Nucleotide Identity (ANI) A measure of nucleotide-level genomic similarity between two organisms. Helps in delineating species boundaries and identifying closely related strains with similar YscJ/PrgK proteins.
Average Amino Acid Identity (AAI) A measure of the average percentage of identical amino acids between the predicted proteins of two genomes. Provides insights into the evolutionary distance between different YscJ/PrgK homologs at the protein level.

Ancestral Links to Flagellar Basal Body Proteins (FliF) and Divergence Pathways

A significant body of evidence points to a shared evolutionary ancestry between the T3SS and the bacterial flagellum. Several core components of the T3SS exhibit clear homology to proteins of the flagellar basal body, which functions in flagellar assembly and rotation. Specifically, the YscJ protein family shares a common ancestor with the flagellar M-ring protein, FliF.

FliF forms the M-ring of the flagellar basal body, a structure embedded in the cytoplasmic membrane that is crucial for the assembly of the flagellum. Both YscJ and FliF are lipoproteins that form ring structures within the inner bacterial membrane, providing a platform for the assembly of their respective macromolecular complexes. Despite a low level of sequence similarity, the structural and functional parallels between YscJ and FliF are striking and point to a divergent evolutionary pathway from a common ancestral protein.

Phylogenetic analyses indicate that the T3SS and the flagellar export mechanism evolved independently from a common ancestor, rather than the T3SS evolving directly from the flagellum. This divergence likely occurred early in bacterial evolution, with both systems subsequently specializing for their distinct roles: motility in the case of the flagellum, and protein secretion in the case of the T3SS. The evolutionary path from the ancestral protein to the modern-day YscJ and FliF involved significant sequence divergence, reflecting their adaptation to different functional contexts.

Conservation of Core Functions and Structural Adaptations in Orthologs

Orthologs, which are genes in different species that evolved from a common ancestral gene by speciation, are generally assumed to retain similar functions. This principle holds true for the this compound family. The core function of YscJ orthologs is highly conserved across different bacterial species: to form a multimeric ring structure in the inner membrane that serves as a crucial part of the T3SS basal body. This ring provides the foundation for the assembly of the entire secretion apparatus.

Studies on orthologous proteins have shown that they tend to be more structurally similar than paralogous proteins (which arise from gene duplication) at the same level of sequence identity. This suggests a stronger selective pressure on orthologs to maintain a specific structure required for their function. For YscJ, this would mean that the domains responsible for oligomerization and interaction with other basal body components are under strong purifying selection. In contrast, surface-exposed loops or less critical domains may show more sequence and structural diversity, potentially allowing for adaptation to different host environments or evasion of the host immune system.

Table 2: Functional and Structural Conservation in YscJ Orthologs

Feature Conservation Level Significance
Ring Formation High Essential for the assembly of the T3SS basal body.
Inner Membrane Localization High Critical for proper positioning and function of the secretion apparatus.
Interaction with other T3SS components Moderate to High Necessary for the stable assembly and function of the T3SS. Specific interaction partners may vary between systems.
Overall Sequence Identity Low to Moderate Reflects divergent evolution and adaptation to different bacterial hosts and environments.
Core Structural Domains High The fundamental architecture required for ring formation is preserved.
Surface-Exposed Loops Low May be involved in species-specific interactions or immune evasion.

Mechanisms of Horizontal Gene Transfer and Evolution of Secretion Systems

Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical descent, has been a major driving force in the evolution of T3SSs. nih.gov The genes encoding the T3SS, including yscJ, are often located on mobile genetic elements such as plasmids and pathogenicity islands. nih.gov This genomic context facilitates their transfer between different bacterial species and even genera.

The primary mechanisms of HGT that contribute to the spread of T3SSs are transformation, conjugation, and transduction:

Transformation: The uptake of naked DNA from the environment.

Conjugation: The transfer of genetic material between bacterial cells by direct cell-to-cell contact or by a bridge-like connection between two cells.

Transduction: The injection of foreign DNA by a bacteriophage virus into a host bacterium.

Phylogenetic studies have provided strong evidence for multiple HGT events involving clusters of T3SS genes throughout bacterial evolution. nih.gov The incongruence between the phylogeny of T3SS genes and the species phylogeny of the bacteria that harbor them is a telltale sign of HGT. It is hypothesized that HGT has occurred much earlier and more frequently than previously thought for T3SS genes and is a major force shaping the evolution of species that harbor these systems. nih.gov The acquisition of a T3SS through HGT can provide a significant selective advantage to a bacterium, enabling it to become pathogenic or to enhance its virulence.

The evolution of T3SSs is a dynamic process involving not only the acquisition of the entire system but also the piecemeal addition and exchange of components, including effector proteins that are translocated by the system. This modular evolution, driven by HGT, allows for the rapid adaptation of bacterial pathogens to new hosts and environments.

Advanced Methodological Approaches in Yscj Protein Research

Molecular Biology Techniques for Gene Expression and Protein Production

Molecular biology techniques are fundamental for investigating the expression levels of the yscJ gene and for producing sufficient quantities of YscJ protein for biochemical and structural studies.

Recombinant Protein Expression and Purification

Recombinant protein expression involves introducing the gene encoding YscJ into a host organism, typically Escherichia coli, to produce large amounts of the protein. biotechniques.comembl.orgrcsb.org This process often utilizes expression vectors, which are plasmids containing the yscJ gene under the control of a strong promoter. biotechniques.compromega.com Challenges in expressing membrane-associated proteins like YscJ, which is an inner membrane lipoprotein, can include misfolding or formation of insoluble inclusion bodies. biotechniques.comresearchgate.net Strategies to overcome these challenges include using low-copy-number vectors for lower expression levels, co-expressing chaperones, or expressing the protein at lower temperatures to promote correct folding. biotechniques.comnih.gov

Once expressed, the recombinant this compound must be purified from the host cell lysate. Purification typically involves affinity chromatography, often utilizing a tag (e.g., a His-tag or FLAG-tag) genetically fused to the recombinant protein. researchgate.netnih.govnzytech.com Subsequent chromatographic steps, such as size exclusion chromatography, may be used to further purify the protein and ensure its homogeneity and proper oligomeric state. embl.org Purified recombinant YscJ is essential for downstream applications, including structural determination and functional assays.

Reporter Gene Fusions for Expression Analysis

Reporter gene fusions are valuable tools for studying the transcriptional and translational regulation of the yscJ gene. libretexts.org In this technique, the promoter or regulatory region of yscJ is cloned upstream of a reporter gene, such as lacZ (encoding β-galactosidase) or genes encoding fluorescent proteins like GFP or luminescent proteins like luciferase. promega.comlibretexts.orgresearchgate.net The expression level of the reporter gene then serves as an indirect measure of the activity of the yscJ promoter or regulatory element under various conditions. libretexts.org

For example, a yscJ-lacZ transcriptional fusion can be used to monitor how environmental signals, such as temperature or calcium concentration, affect the transcription of yscJ. nih.govfrontiersin.orgresearchgate.net Translational fusions, where the reporter gene is fused to the coding sequence of yscJ, can provide insights into factors affecting both transcription and translation, as well as protein stability. libretexts.org This approach has been used to demonstrate the up-regulation of T3SS gene expression, including yscJ, under conditions of calcium chelation in Yersinia. nih.govfrontiersin.org

High-Resolution Structural Determination Methods

Understanding the function of YscJ at a molecular level requires detailed knowledge of its three-dimensional structure and how it interacts with other components of the T3SS. High-resolution structural determination methods are critical for this purpose.

X-ray Crystallography for Atomic Models

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins by analyzing the diffraction pattern produced when X-rays are passed through a protein crystal. jic.ac.ukwikipedia.orglibretexts.org Obtaining high-quality crystals of membrane proteins like YscJ can be challenging. wikipedia.orglibretexts.org However, successful crystallization allows for the determination of electron density maps, from which an atomic model of the protein can be built. jic.ac.ukwikipedia.orgresearchgate.net

While direct structures of Yersinia YscJ specifically determined by X-ray crystallography were not prominently found in the initial search results, structural studies on homologous proteins from other bacterial type III secretion systems, such as EscJ from enteropathogenic E. coli or PrgK from Salmonella typhimurium, have provided valuable insights into the potential structure and organization of the MS ring components. bakerlab.org These studies often reveal conserved structural motifs and oligomeric arrangements. bakerlab.orgpnas.org X-ray crystallography can provide high-resolution details, revealing the precise positions of atoms and aiding in the understanding of protein-protein interactions and potential binding sites. jic.ac.ukwikipedia.org

Cryo-Electron Microscopy and Single-Particle Analysis

Cryo-electron microscopy (cryo-EM) has become increasingly important for determining the structures of large protein complexes, such as the T3SS basal body, in a near-native state. northeastern.eduresearchgate.netubc.ca Single-particle analysis, a technique used in conjunction with cryo-EM, involves imaging thousands of individual protein particles frozen in a thin layer of ice. rcsb.orgubc.ca These images are then computationally aligned and averaged to produce a high-resolution three-dimensional reconstruction of the complex. ubc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides information about the local environment, dynamics, and three-dimensional structure of proteins, particularly in solution. bakerlab.orgresearchgate.net While solution NMR is typically limited to smaller proteins or individual domains, it can be valuable for studying the conformational flexibility of YscJ or its isolated regions. wikipedia.orgbakerlab.org Solid-state NMR can be applied to larger, less soluble protein assemblies, potentially offering insights into YscJ within the membrane environment or as part of the MS ring.

Biophysical and Biochemical Characterization Techniques

Investigating the this compound and its involvement in the T3SS requires a suite of biophysical and biochemical methods to understand its assembly, interactions, and behavior within a membrane environment.

In Vitro Assembly Assays of T3SS Components

In vitro assembly assays are fundamental for understanding the hierarchical and coordinated process of T3SS construction. These assays allow researchers to reconstitute specific parts of the T3SS machinery outside the cellular context, providing a controlled environment to study the interactions and conditions required for complex formation. YscJ is known to be essential for the initial assembly of the T3SS basal body, connecting the membrane ring complex with the export apparatus in the inner membrane researchgate.net. In Yersinia, the assembly is described as an "outside-in" process, initiated by the outer membrane ring component YscC, followed by the attachment of inner membrane ring components, including YscD and YscJ frontiersin.org. In contrast, Salmonella Typhimurium may exhibit an "inside-out" assembly, where inner membrane ring components form first researchgate.net.

In vitro assembly assays focusing on YscJ would typically involve purifying recombinant YscJ and its known interaction partners, such as YscD. By mixing these purified components under controlled conditions (e.g., specific lipid environments, buffer compositions, and temperatures), researchers can monitor the formation of the MS ring structure. Techniques such as sedimentation velocity, size exclusion chromatography, or negative-stain electron microscopy can be employed to detect and visualize the assembled complexes. Variations in protein ratios, the presence of other T3SS components, or the inclusion of different lipid compositions in these assays can help elucidate the specific requirements and mechanisms driving YscJ's integration into the nascent T3SS structure.

Quantitative Protein-Protein Interaction Analysis (e.g., SPR, ITC)

Quantitative analysis of protein-protein interactions is crucial for determining the affinity, kinetics, and thermodynamics of the binding events involving YscJ and its partners. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose nih.govbiorxiv.orglabmanager.comtoray-research.co.jp.

SPR allows for real-time, label-free measurement of binding events. In an SPR experiment, one binding partner (the ligand), such as YscJ, is immobilized on a sensor surface, and the other partner (the analyte), such as YscD, is flowed over the surface. The binding and dissociation events cause changes in the refractive index near the sensor surface, which are detected as an SPR signal. Analysis of the association and dissociation phases of the sensogram allows for the determination of kinetic parameters (association rate constant, kon; dissociation rate constant, koff) and the equilibrium dissociation constant (Kd = koff / kon), which represents the binding affinity labmanager.comnih.gov. SPR is particularly useful for studying both strong and weak interactions and can provide insights into the speed and stability of complex formation labmanager.comnih.gov.

ITC, on the other hand, measures the heat released or absorbed during a binding event nih.govbiorxiv.orgtoray-research.co.jp. As the analyte is titrated into a solution containing the ligand, the heat change is precisely measured. This allows for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters, including enthalpy change (ΔH) and entropy change (ΔS) nih.govlabmanager.comtoray-research.co.jp. These thermodynamic values provide insights into the driving forces behind the interaction (e.g., hydrogen bonding, electrostatic interactions, hydrophobic effects) toray-research.co.jp. ITC is a solution-based technique, meaning it does not require immobilization, and it provides a complete thermodynamic profile of the interaction in a single experiment labmanager.comtoray-research.co.jp.

Applying SPR and ITC to YscJ research would involve purifying YscJ and its suspected interaction partners. By immobilizing YscJ or a partner on an SPR chip or placing one component in the ITC cell and titrating the other, researchers can quantitatively characterize their binding interactions. This data can reveal the strength and nature of the forces holding the YscJ-containing complexes together, contributing to a deeper understanding of T3SS assembly and stability.

While specific quantitative data for YscJ interactions using SPR or ITC were not detailed in the provided search results, these methods are standard for characterizing protein-protein interactions within complex biological systems like the T3SS nih.gov. A hypothetical data representation for a YscJ-YscD interaction study using these techniques could look like this:

MethodParameterValue (Hypothetical)UnitInterpretation
SPRKd1.5 x 10-7MModerate binding affinity
SPRkon5.0 x 104M-1s-1Relatively fast association rate
SPRkoff7.5 x 10-3s-1Relatively slow dissociation rate
ITCKd1.8 x 10-7MConsistent with SPR affinity
ITCn1:1StoichiometryOne YscJ molecule interacts with one YscD molecule
ITCΔH-15.0kcal/molExothermic binding, potentially driven by H-bonds
ITCΔS20.0cal/mol/KFavorable entropy change, potentially hydrophobic

Membrane Reconstitution and Liposome-Based Functional Assays

As an inner membrane lipoprotein researchgate.net, studying YscJ's function often requires placing it within a lipid bilayer environment that mimics the bacterial inner membrane. Membrane protein reconstitution into liposomes (forming proteoliposomes) is a key technique for achieving this d-nb.inforesearchgate.netcreative-biolabs.comnih.gov. This approach allows for the study of YscJ's localization, topology, and potential interactions or activities within a controlled membrane context, free from the complexities of the native cellular environment d-nb.infocreative-biolabs.com.

The process typically involves purifying YscJ in the presence of detergents to keep it soluble, followed by mixing the detergent-solubilized protein with lipids and subsequently removing the detergent d-nb.infocreative-biolabs.com. Various methods exist for detergent removal, such as dialysis or using hydrophobic beads creative-biolabs.com. The choice of lipids is crucial and can be varied to investigate the influence of membrane composition on YscJ's behavior d-nb.infocreative-biolabs.com.

Liposome-based functional assays can then be designed to probe specific aspects of YscJ's role. For example, if YscJ's interaction with other membrane-embedded T3SS components is being studied, these components can also be co-reconstituted into the liposomes. Assays could then monitor the formation of larger complexes within the liposome (B1194612) membrane using techniques like Förster Resonance Energy Transfer (FRET) if components are labeled, or by assessing the ability of the reconstituted system to perform a partial reaction related to T3SS function, such as mediating protein-protein interactions that are dependent on membrane localization. Determining the orientation of YscJ within the liposome membrane after reconstitution is also important and can be assessed using methods like protease digestion or site-specific labeling nih.gov.

Computational Biology and Bioinformatics Tools

Computational approaches complement experimental techniques by providing insights into the structure, dynamics, and interactions of YscJ at an atomic or molecular level, as well as facilitating systems-level understanding.

Molecular Dynamics Simulations and Protein-Protein Docking

Molecular Dynamics (MD) simulations and protein-protein docking are powerful computational tools used to model and analyze protein interactions and dynamics nih.govmdpi.comresearchgate.netnih.govnih.govbiotechrep.ir.

Protein-protein docking algorithms predict the likely binding orientation (pose) of two proteins based on their 3D structures, considering factors like shape complementarity and electrostatic interactions nih.govnih.gov. For YscJ, docking simulations could be used to predict how it interacts with YscD to form the MS ring or how it might interact with other T3SS components. These simulations can generate multiple potential binding poses, which can then be evaluated based on scoring functions that estimate the binding energy nih.govmdpi.com.

MD simulations take this analysis further by simulating the movement and interactions of atoms and molecules over time, providing insights into the dynamic behavior and stability of protein complexes in a simulated environment, often including solvent and a lipid bilayer for membrane proteins like YscJ nih.govresearchgate.netnih.govbiotechrep.ir. MD simulations can refine the poses obtained from docking, calculate more detailed interaction energies, and analyze the stability of the complex over time nih.govresearchgate.net. They can also reveal conformational changes in YscJ or its partners upon binding and identify key residues involved in the interaction ("hot spots") by analyzing the frequency and strength of contacts nih.govbiotechrep.ir.

Applying MD simulations to YscJ research could involve simulating the predicted YscJ-YscD complex embedded in a lipid bilayer. This would allow researchers to study the stability of the MS ring interface, the dynamics of YscJ within the membrane, and the influence of the membrane environment on the interaction. Analyzing parameters like Root Mean Square Deviation (RMSD) of the protein backbone over time can indicate the stability of the complex mdpi.combiotechrep.ir. Interaction energies and the persistence of specific hydrogen bonds or salt bridges can highlight critical contact points between YscJ and its partners mdpi.combiotechrep.ir.

A hypothetical output from a computational docking and MD simulation study of YscJ and YscD might include:

MethodAnalysis TypeKey Finding (Hypothetical)
Protein-Protein DockingBinding Pose PredictionPredicted a stable interface between the C-terminal domain of YscJ and a specific region of YscD.
Protein-Protein DockingBinding Energy EstimationCalculated a favorable binding energy for the top-ranked pose.
MD SimulationComplex Stability (RMSD)The YscJ-YscD complex remained stable within the lipid bilayer throughout the simulation (low RMSD).
MD SimulationInterfacial ContactsIdentified a network of hydrogen bonds and hydrophobic interactions at the YscJ-YscD interface.
MD SimulationHot Spot IdentificationPinpointed specific amino acid residues on YscJ and YscD that contribute significantly to the binding energy.
MD SimulationConformational DynamicsObserved subtle conformational changes in YscJ upon binding to YscD.

Proteomics and Interactomics for Systems-Level Understanding

Proteomics and interactomics provide a broader, systems-level view of YscJ by identifying its interaction partners and understanding its place within the larger protein network of the bacterium, particularly in the context of the T3SS profiproteomics.frnptel.ac.innih.gov.

Proteomics involves the large-scale study of proteins, including their identification, quantification, and modification states. Interactomics specifically focuses on studying the interactions between proteins and other biomolecules profiproteomics.frnptel.ac.in. Mass spectrometry-based approaches, such as Affinity Purification-Mass Spectrometry (AP-MS), are commonly used in interactomics profiproteomics.frcreative-proteomics.com. In AP-MS, a "bait" protein (in this case, YscJ) is affinity-purified from cell lysate, and any co-purifying proteins are identified by mass spectrometry. These co-purifying proteins are considered potential interaction partners profiproteomics.frcreative-proteomics.com.

Applying interactomics to YscJ research can reveal novel proteins that interact with YscJ, beyond the known T3SS components. This can help uncover new roles for YscJ or identify regulatory proteins that influence its function or assembly. Quantitative proteomics can also be used to compare the abundance of YscJ or its interaction partners under different conditions (e.g., during infection, in different growth phases) to understand how its expression and interactions are regulated profiproteomics.frnih.gov.

One study mentioned an interactome investigation that identified the inner membrane protein YscJ through mass spectrometry univ-poitiers.fr. This demonstrates the utility of these techniques in confirming the presence and identifying potential interaction partners of YscJ within the cellular context. By combining proteomics and interactomics data, researchers can build a comprehensive map of the protein network surrounding YscJ, providing insights into its cellular function and coordination with other cellular processes nih.gov.

Data from proteomics and interactomics studies involving YscJ could be presented in tables listing identified interaction partners, their confidence scores, and potentially quantitative data on their abundance or interaction strength under different conditions.

MethodApplication to YscJ ResearchType of Data Generated
ProteomicsIdentification of YscJConfirmation of YscJ expression in a sample univ-poitiers.fr.
InteractomicsIdentification of YscJ Interaction PartnersList of proteins that co-purify with YscJ (e.g., YscD, other T3SS components, potentially novel interactors) univ-poitiers.fr.
ProteomicsQuantitative AnalysisRelative abundance of YscJ and its partners under different conditions.
InteractomicsDynamic ProfilingChanges in YscJ interactions in response to environmental stimuli or cellular states nih.govcreative-proteomics.com.

Phylogenetic and Comparative Genomic Analysis

Phylogenetic analysis of the SctJ protein family, which includes YscJ from T3SS and FliF from flagellar apparatuses, reveals a clear divergence into two distinct subgroups corresponding to these two systems. nih.govfigshare.complos.org A maximum likelihood phylogenetic tree of the SctJ family shows the YscJ and FliF subgroups forming separate evolutionary clades. nih.govfigshare.com This indicates a shared ancestry between components of the T3SS and the flagellar system, followed by diversification. nih.govplos.org

Comparative genomic studies have identified homologs of YscJ in various bacterial pathogens that utilize T3SSs for secreting virulence factors. For instance, MxiJ in Shigella flexneri, involved in the secretion of Ipa invasins, has been shown to be homologous to Yersinia enterocolitica YscJ. nih.gov Similarly, homologs like EscJ in Escherichia coli and SsaJ in Salmonella are recognized members of the YscJ/HrcJ family of type III secretion apparatus lipoproteins. paidb.re.krstepdb.euescholarship.orgbiorxiv.org

Analysis of protein homology networks further supports the classification of YscJ and its related proteins into distinct families. The SctJ protein homology network family, for example, clearly shows substructures corresponding to the YscJ subfamily of T3SS and the FliF subfamily of flagellar apparatuses. nih.govplos.org These subgroups, identified through network analysis, align with the monophyletic clades observed in phylogenetic trees. nih.govfigshare.complos.org

Comparative genomics pipelines and databases facilitate the identification and analysis of YscJ homologs across numerous sequenced bacterial genomes. paidb.re.krescholarship.org These analyses often involve sequence comparisons and the identification of conserved domains, such as the YscJ/FliF domain (PF01514) and the T3SS HrcJ/YscJ domain (IPR003282), which are characteristic of this protein family. uniprot.orgwikipedia.org

Research findings from comparative genomic analyses highlight the conservation of key structural and functional features within the YscJ family. Proteins in this family are typically lipoproteins with an amino-terminal signal sequence likely directing them to the Sec pathway for export. nih.gov The presence of a characteristic lipid attachment site motif near the end of the signal sequence suggests that these proteins undergo lipid modification, anchoring them to the inner membrane. nih.gov Furthermore, a hydrophobic stretch at the C-terminal end followed by basic residues may function as a stop-transfer signal, contributing to their inner membrane localization. nih.gov This proposed topology suggests that YscJ family proteins may bridge the periplasmic space, connecting the inner and outer membrane components of the T3SS. nih.gov

Comparative analyses also explore the relationship between sequence similarity and protein function within the YscJ family. nih.gov While sequence similarity can indicate evolutionary relationships, conserved sequences, particularly those important for protein folding, structural stability, or binding sites, are often maintained by natural selection to preserve function. wikipedia.orgyoutube.com Identifying these conserved regions through multiple sequence alignments and other methods can provide insights into the critical functional determinants of YscJ and its homologs. wikipedia.orgyoutube.comh-its.orgnih.gov

Here is a table summarizing some identified YscJ homologs and their source organisms based on comparative genomic data:

Homolog NameSource OrganismIdentity (%) (Example)Notes
YscJYersinia enterocolitica100Original protein
MxiJShigella flexneri-Homolog involved in Ipa secretion nih.gov
EscJEscherichia coliUp to 100 paidb.re.krT3SS structure protein paidb.re.kr
SsaJSalmonella species-YscJ/HrcJ family lipoprotein stepdb.eu
HrcJPseudomonas syringae-YscJ/HrcJ family stepdb.euescholarship.org
CdsJChlamydia species-YscJ/HrcJ family stepdb.eu
BscJBurkholderia species-YscJ/HrcJ family stepdb.eu
BsaJBurkholderia mallei-YscJ/HrcJ family stepdb.eu
FliFVarious motile bacteria-Homolog in flagellar apparatus nih.govfigshare.complos.org

The phylogenetic and comparative genomic analysis of YscJ and its homologs underscores their conserved role as essential structural components of bacterial secretion systems, particularly the T3SS, and highlights their evolutionary relationship with flagellar components.

Future Directions and Unresolved Research Questions

Elucidating the Precise Molecular Role of YscJ in T3SS Energetics and Substrate Gating

YscJ is a crucial part of the MS ring, which serves as a base for the assembly of the export apparatus and the cytosolic ATPase complex, including YscN, which provides the energy for protein secretion through ATP hydrolysis. plos.orgnih.govnih.govfrontiersin.orgmdpi.comnih.gov While YscN is the primary energy source, the exact mechanism by which this energy is coupled to the translocation of substrates through the export gate is not fully understood. mdpi.combohrium.com YscJ's position within the inner membrane ring, in close proximity to the export apparatus and the ATPase, suggests it may play a role in this energy transduction process or in facilitating the interaction between the ATPase and the translocating substrates. Future research needs to precisely define how the structural integrity and potential dynamics of the YscJ ring influence the activity of the ATPase and the efficiency of energy transfer.

Furthermore, the T3SS exhibits substrate gating, secreting proteins in a specific order (early, middle, and late substrates). bohrium.comresearchgate.net This process involves a substrate specificity switch mediated by components of the export apparatus like YscU and potentially the molecular ruler protein YscP. plos.orgnih.govfrontiersin.orgnih.gov Although YscJ is primarily considered a structural component, its role in forming the stable inner membrane platform could indirectly influence the conformation and function of the export apparatus components responsible for substrate recognition and gating. Unresolved questions include whether conformational changes in the YscJ ring occur during the substrate switching process and how these changes, if any, might impact the interaction of the export apparatus with different substrate classes. Future studies employing techniques that can probe protein-protein interactions and conformational dynamics within the assembled T3SS are needed to clarify YscJ's potential indirect involvement in substrate gating.

Understanding Dynamic Conformational Changes of YscJ During Injectisome Assembly and Function

The assembly of the T3SS injectisome is a highly ordered, stepwise process, often described as proceeding from the outer membrane inwards. frontiersin.orgoup.comembopress.org YscJ is one of the later components to assemble into the MS ring, dependent on the prior formation of the YscC and YscD rings. oup.comembopress.org The crystal structure of EscJ, a YscJ homolog, suggests it forms a 24-subunit ring structure, highlighting its critical role in the architecture of the inner membrane ring. ubc.carcsb.org However, the dynamic conformational changes that YscJ undergoes during the assembly process itself, as it transitions from a soluble or membrane-associated state to an oligomeric ring, are not well characterized.

Beyond assembly, the T3SS is a dynamic machine that undergoes conformational rearrangements during activation and protein secretion. Changes in other T3SS components, such as the needle or the export apparatus protein YscU, have been linked to the initiation of secretion and substrate switching. plos.orgfrontiersin.orgnih.govkuleuven.be Given that the YscJ ring forms the base of the export apparatus, it is plausible that YscJ also undergoes conformational changes in response to signals that trigger secretion or during the passage of substrates. Investigating these dynamic changes in real-time during the functional cycle of the injectisome presents a significant challenge and a key area for future research. Studies utilizing techniques sensitive to protein conformation and dynamics within large protein complexes are necessary to address this. researchgate.net

Exploring Novel Regulatory Layers Governing YscJ Activity and T3SS Activation

The assembly and activity of the T3SS are tightly regulated in response to various environmental cues, such as temperature, calcium concentration, and contact with host cells. nih.govfrontiersin.orgontosight.airesearchgate.netresearchgate.netresearchgate.net This intricate regulation involves a network of regulatory proteins and genetic control mechanisms. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net While the dependence of YscJ assembly on other structural components like YscC and YscD represents a form of regulation within the assembly pathway, there may be additional, less-explored regulatory layers that directly impact YscJ protein levels, localization, or activity.

Future research could investigate potential post-translational modifications of YscJ that might influence its oligomerization, stability, or interaction with other T3SS components. Identifying novel protein-protein interactions involving YscJ beyond the known structural partners could reveal new regulatory proteins or mechanisms that modulate its function or assembly. Furthermore, exploring how environmental signals are transduced to influence the assembly or conformation of the YscJ ring could uncover novel regulatory pathways. Understanding these potentially novel regulatory layers is crucial for a complete picture of how T3SS assembly and function are controlled.

Development of Advanced Imaging Techniques for Real-Time Observation of YscJ Assembly in Live Cells

Visualizing the assembly and dynamic behavior of large protein complexes like the T3SS injectisome in their native cellular environment is technically challenging but essential for a comprehensive understanding. While techniques like cryo-electron tomography (cryo-ET) have provided valuable high-resolution structural insights into the assembled injectisome, including components of the MS ring, they represent snapshots rather than real-time dynamics. bohrium.comubc.canih.gov Fluorescence microscopy has been used to study the localization and assembly of some T3SS components in live cells, but achieving sufficient resolution to observe the dynamics of individual proteins within the dense MS ring formed by YscJ remains difficult. embopress.orgresearchgate.netresearchgate.net

The development and application of advanced imaging techniques are critical future directions for studying YscJ. Super-resolution microscopy techniques could potentially provide higher spatial resolution to observe the assembly of YscJ subunits into the ring structure in live bacteria. Techniques that allow for tracking the movement and interactions of fluorescently labeled YscJ molecules in real-time during different stages of T3SS assembly and activation would provide unprecedented insights into its dynamic role. Such advancements in imaging technology will be instrumental in directly observing the conformational changes and regulatory interactions involving YscJ in its native cellular context.

Q & A

Q. What experimental approaches are commonly used to characterize the structural and functional roles of the YscJ protein in bacterial secretion systems?

The this compound, a core component of the type III secretion system (T3SS) in Yersinia, is often studied using genetic knockout models, co-immunoprecipitation (to identify interaction partners), and cryo-electron microscopy (for structural mapping). For example, homology modeling with Shigella MxiJ (a YscJ homolog) revealed conserved domains critical for oligomerization and membrane anchoring . SDS-PAGE and Western blotting are standard for assessing protein expression and secretion defects in mutant strains .

Q. How can researchers validate the interaction of YscJ with other T3SS components in vitro?

Affinity purification coupled with mass spectrometry (AP-MS) is widely used to map YscJ interaction networks. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with partners like YscF or YscD. Controls such as using non-secretory conditions or competitive inhibitors (e.g., ATP analogs) help confirm specificity .

Q. What bioinformatics tools are recommended for comparative analysis of YscJ homologs across bacterial species?

Use NCBI’s RefSeq database to retrieve annotated YscJ sequences and align them with Clustal Omega or MUSCLE for conservation analysis. Structural predictions can be generated via AlphaFold or Phyre2. Databases like UniProt and InterPro provide domain annotations (e.g., tetratricopeptide repeats in YscJ) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported oligomeric states of YscJ across different experimental conditions?

Discrepancies in oligomerization (e.g., monomer vs. hexamer) may arise from detergent effects or pH variations during purification. Cross-linking assays (e.g., glutaraldehyde treatment) combined with size-exclusion chromatography–multi-angle light scattering (SEC-MALS) provide robust oligomeric state data under near-native conditions. Contrasting results should be contextualized with the secretion system’s activation state (e.g., calcium depletion in Yersinia) .

Q. What methodologies are effective for studying YscJ’s role in substrate specificity during T3SS effector secretion?

Fluorescently tagged effector proteins (e.g., YopB or YopD) can track secretion kinetics in real time using live-cell imaging. Mutagenesis of YscJ’s cytoplasmic domain, followed by secretome profiling via LC-MS/MS, identifies which effectors require YscJ for translocation. Parallel RNA-seq of ΔyscJ strains reveals compensatory gene expression changes .

Q. How can researchers address challenges in crystallizing full-length YscJ for structural studies?

Truncation constructs focusing on soluble domains (e.g., the periplasmic region) improve crystallization success. Lipid cubic phase (LCP) crystallization is advantageous for membrane-associated regions. If crystal packing artifacts occur, validate findings with cryo-EM density maps of the intact T3SS needle complex .

Q. What statistical frameworks are recommended for analyzing high-throughput data on YscJ-dependent secretion dynamics?

Time-course secretion data (e.g., effector concentrations over time) can be modeled using nonlinear regression (e.g., Michaelis-Menten kinetics) to estimate secretion rates. For RNA-seq or proteomics data, apply false discovery rate (FDR) correction and principal component analysis (PCA) to distinguish YscJ-specific effects from background noise .

Q. How do researchers reconcile conflicting hypotheses about YscJ’s ATPase activity in the T3SS?

ATPase assays (e.g., malachite green phosphate detection) under controlled ATP concentrations can clarify enzymatic activity. Structural comparisons with ATPases like EscN (from E. coli T3SS) and mutagenesis of conserved Walker motifs in YscJ help validate or refute functional hypotheses .

Methodological Best Practices

Q. What controls are essential when assessing YscJ’s contribution to bacterial virulence in animal models?

Include isogenic wild-type and complemented ΔyscJ strains in infection assays (e.g., murine models). Monitor bacterial load (CFU counts) and host immune markers (e.g., cytokine ELISA) at multiple time points. Use histopathology to confirm tissue-specific invasion defects .

Q. How should researchers report conflicting data on YscJ’s membrane topology in publications?

Clearly describe experimental conditions (e.g., detergent used for membrane extraction) and orthogonal methods (e.g., protease protection assays vs. immunofluorescence). Use a table to compare results with prior studies, highlighting variables that could explain discrepancies (e.g., epitope tag placement) .

Data Integration and Reproducibility

Q. What repositories are recommended for sharing raw data on YscJ interactomics or structural studies?

Deposit mass spectrometry data in PRIDE, structural coordinates in the PDB, and sequencing data in SRA (NCBI). Follow FAIR principles by including metadata such as growth conditions, strain backgrounds, and software versions .

Q. How can researchers ensure reproducibility when studying pH-dependent conformational changes in YscJ?

Document buffer compositions (e.g., exact Tris or HEPES concentrations) and pH calibration methods. Use internal controls (e.g., a stable reference protein) in circular dichroism (CD) or fluorescence polarization assays. Publish raw data plots (not just analyzed summaries) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.